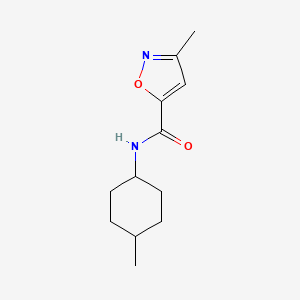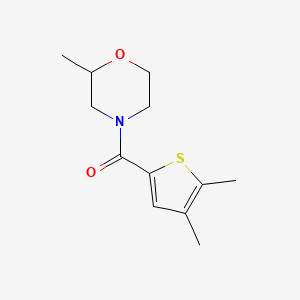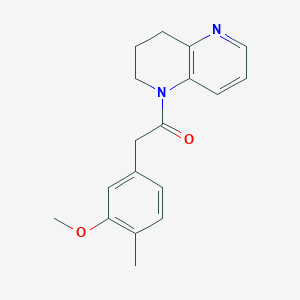
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, also known as EMM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. EMM is a synthetic compound that is structurally similar to other compounds such as ketamine and phencyclidine (PCP). EMM has been shown to have potential applications in the field of neuroscience, as well as in the study of pain and addiction.
作用機序
The exact mechanism of action of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed that (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor in the brain. The NMDA receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By modulating the activity of the NMDA receptor, (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone may be able to improve cognitive function and reduce symptoms of depression and anxiety.
Biochemical and physiological effects:
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NMDA receptor, (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has also been shown to affect other neurotransmitter systems in the brain, including the serotonin and dopamine systems. (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. Additionally, (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have relatively low toxicity, which makes it a safer alternative to other compounds that have been used in neuroscience research.
One limitation of using (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target the effects of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. Additionally, (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has not been extensively studied in humans, which means that its potential side effects and long-term effects are not well known.
将来の方向性
There are a number of future directions that could be explored in the study of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One potential direction is to further investigate its effects on the NMDA receptor and other neurotransmitter systems in the brain. This could help to better understand its mechanism of action and its potential applications in the treatment of depression and anxiety.
Another future direction is to explore the potential use of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have potential neuroprotective effects, which could make it a promising candidate for the treatment of these diseases.
Finally, future research could focus on developing new synthetic compounds that are structurally similar to (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone, but with improved pharmacological properties. This could help to improve the efficacy and safety of these compounds, and could lead to the development of new treatments for a variety of neurological disorders.
合成法
The synthesis of (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 5-ethylthiophene-2-carboxylic acid with 2-methylmorpholine and thionyl chloride. The resulting product is then treated with methylamine to yield (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone.
科学的研究の応用
(5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been shown to have potential applications in the field of neuroscience. Specifically, (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been studied as a potential treatment for depression and anxiety disorders. In a study published in the Journal of Psychopharmacology, (5-Ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone was shown to have antidepressant effects in rats, suggesting that it may have potential as a treatment for depression in humans.
特性
IUPAC Name |
(5-ethylthiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-3-10-4-5-11(16-10)12(14)13-6-7-15-9(2)8-13/h4-5,9H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLMEEZUUOPPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)




![1-[4-(3,4-dihydro-2H-chromene-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509082.png)
